7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
“7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one” is an isoquinoline alkaloid that is emetan substituted by methoxy groups at positions 7’ and 11 and hydroxy groups at positions 1’, 6’ and 10’. It is isolated from Psychotria klugii and exhibits antileishmanial and antiplasmodial activities .
Chemical Reactions Analysis
The chemical name of “7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one” is Isoquinoline, 3,4-dihydro-7-methoxy-. It has the molecular formula C10H11NO and a molecular weight of 161.2 .Scientific Research Applications
Chemical Analysis and Characterization
7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one has been studied for its unique chemical properties. Waigh (1980) utilized the compound in studying the differentiation of isomeric 1,2‐dihydroisoquinolin‐4(3H)‐ones. This research provided insights into the shifts observed in the 1H NMR spectrum, particularly noting how a 7-methoxy group is relatively unaffected compared to a 6-methoxy group, aiding in the determination of RO-substituent positions (Waigh, 1980).
Synthesis and Structural Analysis
Chen Zhan-guo (2008) focused on developing a new synthesis method for 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one derivatives, paving the way for a better understanding and potential new applications of the compound in various fields (Chen Zhan-guo, 2008).
Antitumor and Antiproliferative Properties
In recent years, there has been a significant focus on the antitumor properties of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one derivatives. Cui et al. (2017) identified a derivative of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one as a promising anticancer lead, demonstrating substantial inhibition of tumor growth in mice. Moreover, it displayed high antiproliferative activity across a panel of human tumor cell lines and showed potential as a tubulin-binding tumor-vascular disrupting agent (Cui et al., 2017).
properties
IUPAC Name |
7-methoxy-3,4-dihydro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-8-3-2-7-4-5-11-10(12)9(7)6-8/h2-3,6H,4-5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEYUVIGABSXEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCNC2=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542855 | |
Record name | 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60542855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one | |
CAS RN |
22246-04-4 | |
Record name | 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60542855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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